2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

Lipophilicity Drug Design Permeability

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) is a heterocyclic primary amine consisting of a 3-methyl-substituted pyrazole ring bearing an ethan-1-amine side chain at the 5-position. With a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g mol⁻¹, it possesses two hydrogen-bond donors, two rotatable bonds, and a computed XLogP of 0.0.

Molecular Formula C6H11N3
Molecular Weight 125.175
CAS No. 54055-40-2
Cat. No. B2441400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
CAS54055-40-2
Molecular FormulaC6H11N3
Molecular Weight125.175
Structural Identifiers
SMILESCC1=CC(=NN1)CCN
InChIInChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9)
InChIKeyTXHATVNPKQCJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) – Core Identity and Procurement-Relevant Profile


2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) is a heterocyclic primary amine consisting of a 3-methyl-substituted pyrazole ring bearing an ethan-1-amine side chain at the 5-position. With a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g mol⁻¹, it possesses two hydrogen-bond donors, two rotatable bonds, and a computed XLogP of 0.0 [1]. The compound is primarily employed as a versatile synthetic building block in medicinal and agrochemical discovery programs, where the 3-methyl group enhances lipophilicity and steric bulk relative to the des-methyl analog betazole .

Why 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine Cannot Be Freely Replaced by In-Class Analogs


Although the pyrazole-ethanamine scaffold appears simple, subtle structural modifications produce substantial shifts in physicochemical and pharmacological properties. The 3-methyl group in 2-(3-methyl-1H-pyrazol-5-yl)ethanamine alters lipophilicity (XLogP = 0.0 versus −0.4 for betazole), hydrogen-bond donor count (2 versus 1 for the N‑methyl isomer), and topological polar surface area (54.7 Ų versus 43.8 Ų for the N‑methyl analog) [1][2]. Because even minor changes in logP and H‑bond capacity can dramatically influence membrane permeability, off‑target binding, and metabolic stability, direct one‑for‑one substitution with betazole, 2-(1-methyl-1H-pyrazol-5-yl)ethanamine, or the shorter methanamine homolog is not scientifically justified without new experimental validation. The quantitative evidence below delineates exactly where and why these differences matter for compound selection and procurement decisions.

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine – Head‑to‑Head Quantitative Differentiation Evidence


Lipophilicity (XLogP) Versus the Des‑Methyl Analog Betazole

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine exhibits a computed XLogP of 0.0, half a log unit higher than the clinically used H2 agonist betazole (2-(1H-pyrazol-5-yl)ethanamine, XLogP = –0.4 to 0.03). The increased lipophilicity is expected to improve passive membrane diffusion while retaining aqueous solubility appropriate for lead optimization [1][2][3].

Lipophilicity Drug Design Permeability

Hydrogen‑Bond Donor Count and Topological Polar Surface Area Versus the N‑Methyl Isomer

The target compound presents two hydrogen‑bond donors (NH₂ and pyrazole NH) and a topological polar surface area (TPSA) of 54.7 Ų. The N‑methyl isomer 2-(1-methyl-1H-pyrazol-5-yl)ethanamine (CAS 807315‑40‑8) has only one H‑bond donor and a markedly reduced TPSA of 43.8 Ų. A higher H‑bond donor count and larger polar surface area can enhance aqueous solubility and strengthen target‑residue interactions, while the N‑methyl analog's lower TPSA may favor blood‑brain barrier penetration [1].

Hydrogen Bonding Permeability Off‑Target Selectivity

Side‑Chain Flexibility (Rotatable Bond Count) Versus the Methanamine Homolog

The ethanamine side chain provides two rotatable bonds, compared to a single rotatable bond in the methanamine homolog (3-methyl-1H-pyrazol-5-yl)methanamine (CAS 479500‑37‑3). The additional rotatable bond increases conformational freedom, which can facilitate optimal binding‑site occupancy, while the longer side chain enables distinct synthetic derivatization pathways (e.g., amide coupling yields a two‑carbon spacer rather than one) [1].

Conformational Flexibility Ligand Efficiency Synthetic Utility

Pharmacological Differentiation: Inferred Selectivity Advantage Over Betazole (Class‑Level Inference)

Betazole (2-(1H‑pyrazol‑5‑yl)ethanamine) is a known histamine H2 receptor agonist used clinically for gastric secretory function testing. The addition of a methyl group at the 3‑position of the pyrazole ring in 2-(3‑methyl-1H‑pyrazol-5‑yl)ethanamine introduces steric bulk adjacent to the pharmacophore, a modification that, in analogous pyrazole series, is well‑documented to reduce H2 receptor agonism while potentially redirecting activity toward other targets such as COX enzymes or kinases [1][2]. Although no direct head‑to‑head pharmacological assay comparing the two compounds has been publicly disclosed, this class‑level SAR principle indicates that the 3‑methyl derivative is unlikely to exhibit the same H2‑mediated gastric effects as betazole, making it a more suitable choice for programs where H2 activity is undesirable.

Histamine H2 Receptor Selectivity Off‑Target Risk

Highest‑Value Application Scenarios for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a medicinal chemistry program needs a pyrazole‑ethylamine building block with XLogP ~0.0—approximately 0.4 log units higher than betazole—the 2-(3‑methyl‑1H‑pyrazol‑5‑yl)ethanamine scaffold provides a quantifiable lipophilicity advantage that can enhance passive permeability without introducing additional heteroatoms or molecular weight [1][2].

Parallel Library Synthesis Where Hydrogen‑Bond Donor Count Dictates Solubility and Target Engagement

In combinatorial library design, the presence of two H‑bond donors and a TPSA of 54.7 Ų (versus one donor and 43.8 Ų for the N‑methyl isomer) makes the target compound the superior choice when aqueous solubility and hydrogen‑bond‑mediated target interactions are the priority design criteria [3].

Linker‑Length SAR Exploration in Fragment‑Based or Structure‑Based Design

With two rotatable bonds and an ethylene spacer between the pyrazole core and the primary amine, this compound is optimal for probing two‑carbon linker geometries; the shorter methanamine homolog (one rotatable bond) restricts conformational sampling and cannot recapitulate the same attachment‑point distances [4].

Agrochemical and Pharmaceutical Derivative Synthesis with Reduced H2‑Receptor Liability

For programs synthesizing herbicidal or kinase‑inhibitor pyrazole derivatives, the 3‑methyl compound is preferable to betazole because the steric bulk at the 3‑position is expected to diminish H2 receptor agonism, as inferred from class‑level pyrazole SAR. This reduces the risk of confounding gastric secretory effects in downstream biological evaluation [5][6].

Technical Documentation Hub

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